3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione

Übersicht

Beschreibung

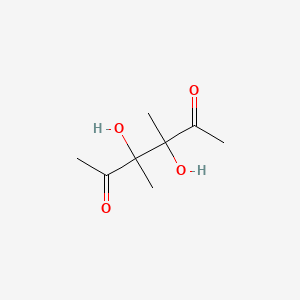

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 . This compound is a β-hydroxy ketone .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H14O4, a net charge of 0, an average mass of 174.196, and a monoisotopic mass of 174.08921 .Wissenschaftliche Forschungsanwendungen

Flavor Compound Characterization

3,4-Dihydroxy-3-hexen-2,5-dione (DHHD) has been identified as a flavor compound with a caramel-like smell, discovered in a thermally treated mixture of cysteamine and fructose. Its flavor activity is present only in its open-chain form, with an odor threshold of 10 µg/l in sunflower oil. Notably, the odor-active open-chain tautomer of DHHD only exists in aprotic solvents like oils, while it forms an odorless cyclic tautomer in aqueous solutions (Engel, Hofmann, & Schieberle, 2001).

Synthesis of Functionalized Pyrroles

Research indicates that 3,4-Diacetylhexane-2,5-dione undergoes a complex reaction with primary amines in boiling water to produce N-alkyl-3-acetyl-2,5-dimethylpyrroles. This synthesis pathway is crucial for creating functionalized pyrroles, a significant compound in organic chemistry (Yavari & Sabbaghan, 2007).

Thermogravimetric Analysis

A study on the synthesis and thermal properties of 3,4-diacetylhexane-2,5-dione revealed its behavior under thermal analysis. Using techniques like TG-DTG and DSC analyses, it was found that in a temperature range of 81~165 ℃, it undergoes a mass loss of 100%, with significant peaks observed at specific temperatures indicating exothermic and endothermic reactions (Liu Wan-yun, 2009).

Synthesis of Bipyrimidines

The synthesis of 5,5′-disubstituted 4,4′-bipyrimidines involves using 1,6-Dialkoxy-3,4-diones, including compounds like 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione. This synthesis is significant in the field of heterocyclic chemistry for creating novel compounds (Effenberger & Barthelmess, 1995).

Radical Alkylation Studies

Research on the radical alkylation of 3,4-Dichloro-2,5-dihydrofuran-2,5-dione provides insights into the mechanism and selectivity of this process, which is relevant for understanding the chemical behavior of related compounds like this compound (Trukhin et al., 2007).

Eigenschaften

IUPAC Name |

3,4-dihydroxy-3,4-dimethylhexane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMOQFCANZKFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(C)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)

methanone](/img/structure/B2735774.png)

![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)

![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)

![3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735790.png)